N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine
Description
N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine is a complex organic compound with a unique structure that combines a piperidine ring, an oxazole ring, and a phenyl group
Properties
IUPAC Name |
N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-15(20-11-8-16-9-12-22(2)13-10-16)18-14-21-19(23-18)17-6-4-3-5-7-17/h3-7,14-16,20H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFBLCQLSCVDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(O1)C2=CC=CC=C2)NCCC3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminophenyl ketone and an aldehyde under acidic conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a halogenated ethylamine derivative.
Final coupling: The phenyl group is then attached through a Friedel-Crafts alkylation reaction, using a suitable catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-methylpiperidin-4-yl)ethyl]-1-(2-phenyl-1,3-oxazol-5-yl)ethanamine: shares structural similarities with other compounds containing piperidine and oxazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
